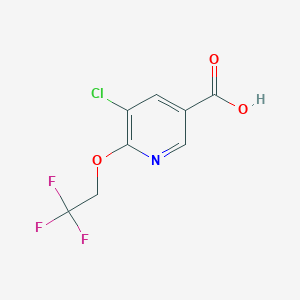

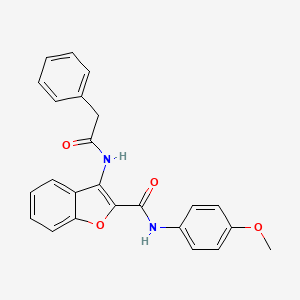

![molecular formula C12H9N3O B2596988 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-94-8](/img/structure/B2596988.png)

2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol” is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis process involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol” is complex and involves various interactions. For instance, the –NH– group of imidazo-pyridine forms an H-bond with Asp1526, while both hydroxyls of catechol form an H-bond with Asp1279 . The imidazo-pyridine ring is well stabilized by π – π stacking with Phe1560, and other hydrophobic interactions involving side chain of Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460 .Chemical Reactions Analysis

The chemical reactions involved in the formation of “2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol” are diverse and complex. The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol” are complex and varied. For instance, the compound has a melting point of 226°C . The 1H NMR (500 MHz, DMSO-d6) of the compound is δ 8.46 (d, 1H, J = 2.0 Hz), 8.25 (s, 1H), 8.22 (t, 1H), 7.65–7.60 (m, 3H), 7.48–7.41 (m, H) .Applications De Recherche Scientifique

Type 2 Diabetes Inhibition

2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol: has been investigated as a potential inhibitor for Baker’s yeast α-glucosidase enzyme . A series of synthesized compounds were evaluated, and compound 15, a 2,4-dihydroxy-substituted analog , displayed the most potent inhibitory activity. The presence of a hydroxyl group on the aromatic side chain was found to be crucial for inhibitory potential. Compounds with hydroxyl groups at ortho and para positions effectively inhibited α-glucosidase .

Materials Science and Optoelectronic Devices

This class of aromatic heterocycles, including imidazo[1,5-a]pyridine derivatives , has shown great promise in materials science. Researchers have reported innovations in various technological applications, such as optoelectronic devices . These compounds exhibit luminescent properties and can be used as emitters for confocal microscopy and imaging .

Antimicrobial Activity

The antimicrobial evaluation of imidazo[4,5-b]pyridines is noteworthy. Researchers have synthesized derivatives and tested their antibacterial and antifungal activity. The diameters of the zones of inhibition were used to assess their effectiveness against microbial pathogens .

Antiviral Potential

To explore the antiviral activity, researchers assessed the cytotoxic effect of synthesized imidazo[4,5-b]pyridine derivatives on virus host cell lines. This evaluation provides insights into their potential as antiviral agents .

Orientations Futures

The future directions for the study of “2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol” are promising. Recent advances in the synthesis of imidazo[4,5-b]pyridines from various substrates provide new initiatives to chemists towards the synthesis of imidazo[4,5-b]pyridines and all frequent challenges associated with the reported methods .

Propriétés

IUPAC Name |

1-hydroxy-2-phenylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-15-10-7-4-8-13-11(10)14-12(15)9-5-2-1-3-6-9/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFISBPLDOPPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665941 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

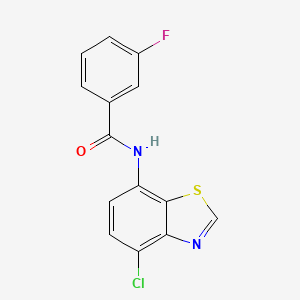

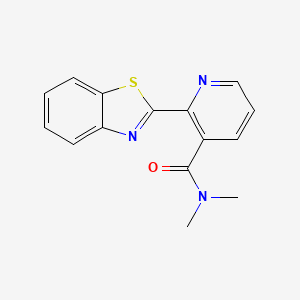

![Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2596909.png)

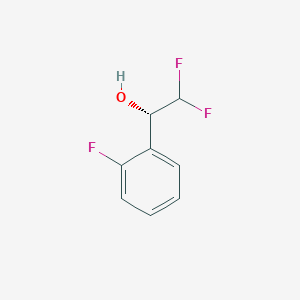

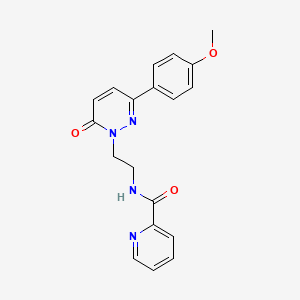

![2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2596910.png)

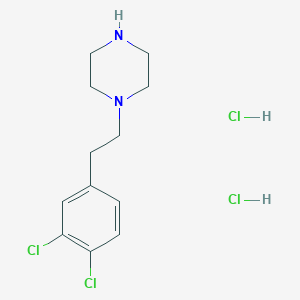

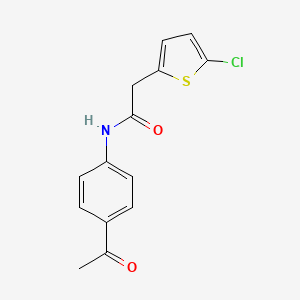

![6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2596921.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2596923.png)

![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)

![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)